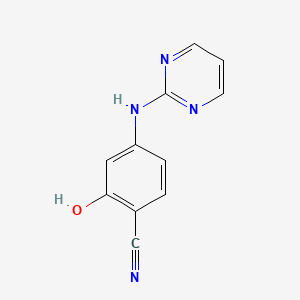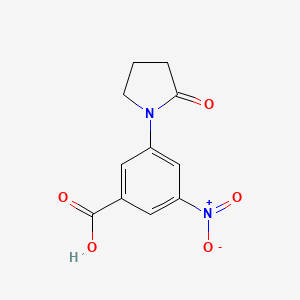
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Overview
Description
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group, a pyrrolidinone ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzoic acids: from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the pyrrolidinone ring.
3-Nitrobenzamide: Contains a nitro group and an amide instead of a carboxylic acid.
5-Nitro-2-pyrrolidinone: Similar pyrrolidinone ring but different substitution pattern on the aromatic ring.
Uniqueness: 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16) |
InChI Key |
QFQDRPMQBMCVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one](/img/structure/B8286522.png)
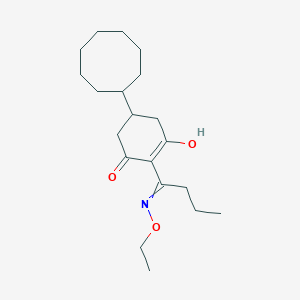
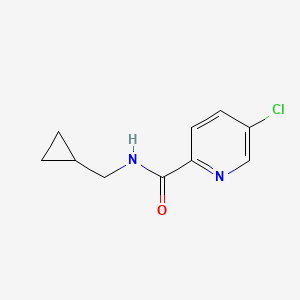
![2-[(4-Bromo-2-chlorophenyl)amino]-3,4-difluorobenzoic acid](/img/structure/B8286537.png)
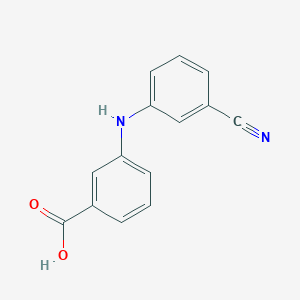
![3-(4-(tert-butyldimethylsilyl)-5-chloro-3,6-difluoropyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8286569.png)


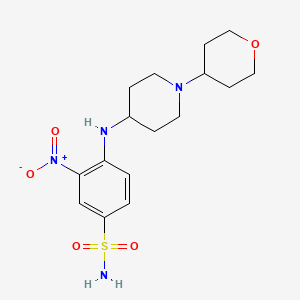

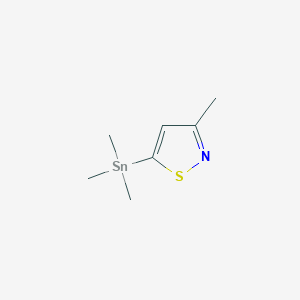
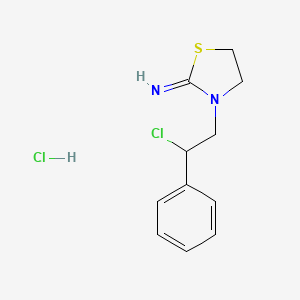
![[1,4]Benzodioxino[2,3-c]pyridine 2-oxide](/img/structure/B8286611.png)
